molecular formula C6H11GdO7 B1140833 Gadolinium(III) acetate hydrate CAS No. 100587-93-7

Gadolinium(III) acetate hydrate

Cat. No.: B1140833
CAS No.: 100587-93-7
M. Wt: 352.4
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Description

Gadolinium(III) acetate hydrate is a chemical compound with the formula Gd(CH₃CO₂)₃·xH₂O. It is the acetate salt of the lanthanide element gadolinium. This compound appears as a colorless crystal or white powder and is soluble in water. This compound is known for its ground state ferromagnetism in its tetrahydrate form .

Chemical Reactions Analysis

Gadolinium(III) acetate hydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

    Substitution: The acetate groups can be substituted with other ligands, such as acetylacetone, in the presence of triethylamine in methanol solution.

    Coordination Reactions: this compound can form coordination compounds with various ligands, which are useful in different applications.

Scientific Research Applications

Medical Applications

1. MRI Contrast Agent
Gadolinium(III) acetate hydrate is primarily utilized as a contrast agent in Magnetic Resonance Imaging (MRI). Its paramagnetic properties enhance the contrast of images, allowing for better visualization of internal structures. The compound is often administered in chelated forms to minimize toxicity and improve excretion rates from the body .

Case Study: Safety and Efficacy
A review of gadolinium-based contrast agents highlighted that while gadolinium enhances imaging quality, concerns about its retention in tissues have emerged, particularly in patients with renal impairment. Studies indicate that macrocyclic gadolinium chelates exhibit higher stability and lower toxicity compared to linear forms .

Materials Science Applications

2. Optical Materials
this compound serves as a precursor for the synthesis of optical glasses and phosphors used in color television tubes. Its incorporation into materials enhances their optical properties, making it valuable for producing high-performance optical devices .

3. Microwave Applications
The compound is also used to create Gadolinium Yttrium Garnets (Gd:Y3Al5O12), which are critical in microwave technology due to their excellent dielectric properties. These garnets are utilized in various electronic components, including filters and resonators .

Catalysis

4. Catalytic Applications
In the field of catalysis, this compound is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions makes it suitable for applications in organic synthesis and environmental protection .

Summary of Applications

Application AreaSpecific UseNotes
Medical ImagingMRI Contrast AgentEnhances image quality; concerns over tissue retention
Optical MaterialsProduction of Optical GlassesImproves optical properties; used in phosphors for displays
Microwave TechnologyGadolinium Yttrium GarnetsEssential for electronic components; excellent dielectric properties
CatalysisLaboratory ReagentFacilitates various chemical reactions; used in environmental applications

Mechanism of Action

The mechanism of action of gadolinium(III) acetate hydrate, particularly in medical applications, involves its paramagnetic properties. When used as a contrast agent in MRI, gadolinium ions enhance the relaxation rates of water protons in the body, thereby improving the contrast of the images. The gadolinium ions bind to water molecules, and the rapid exchange of these water molecules with bulk water is a key factor in their effectiveness .

Comparison with Similar Compounds

Gadolinium(III) acetate hydrate can be compared with other gadolinium compounds such as:

This compound is unique due to its specific solubility in water and its ability to form hydrates with ground state ferromagnetism .

Biological Activity

Gadolinium(III) acetate hydrate (Gd(OOCCH₃)₃·xH₂O), with a molecular weight of approximately 334.39 g/mol, is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties as a contrast agent in medical imaging. This article explores the biological activity of this compound, focusing on its synthesis, applications, and implications for health.

Synthesis and Characterization

This compound can be synthesized through a reaction involving gadolinium oxide and acetic acid. The process typically involves heating gadolinium oxide in a concentrated acetic acid solution, followed by evaporation to obtain the hydrate as a white crystalline powder . The purity of commercially available this compound is generally reported to be 99.9% .

Biological Applications

1. MRI Contrast Agent:
Gadolinium(III) ions are widely used in Magnetic Resonance Imaging (MRI) as contrast agents due to their ability to enhance the relaxation rates of protons in tissues. Gadolinium's paramagnetic properties stem from its seven unpaired electrons, which significantly influence water proton relaxation times, thus improving image clarity .

2. Neutron Capture Therapy:
Recent studies have explored the use of gadolinium isotopes in neutron capture therapy for treating certain types of tumors, such as glioblastoma multiforme. Gadolinium-157, in particular, has shown promise due to its high neutron capture cross-section, allowing targeted radiation therapy .

3. Biocompatibility and Toxicity:
While gadolinium-based contrast agents are generally considered safe, there are concerns regarding their accumulation in the body, particularly in patients with renal impairment. Studies indicate that gadolinium can accumulate in organs such as the liver and spleen, raising concerns about nephrogenic systemic fibrosis (NSF) associated with gadolinium exposure .

Case Studies

Study 1: Gadolinium Accumulation
A study on patients receiving gadolinium-based contrast agents revealed significant accumulation of gadolinium in various organs over time. The spleen showed the highest concentration, followed by the lungs and liver. This finding highlights the need for careful monitoring of gadolinium levels in patients with compromised kidney function .

Study 2: Neutron Capture Therapy Efficacy
In a preliminary study assessing neutron capture therapy using gadolinium-157, researchers were able to visualize the subcellular distribution of gadolinium within glioblastoma cells. The results showed heterogeneous distribution patterns that could inform future therapeutic strategies .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₆H₉GdO₆
Molecular Weight334.39 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Purity≥99.9%
Density1.611 g/cm³
SensitivityHygroscopic

Table 2: Biological Activity Overview

ApplicationDescriptionReferences
MRI Contrast AgentEnhances imaging clarity via proton relaxation
Neutron Capture TherapyTargets tumors using high neutron capture cross-section
Toxicity ConcernsPotential accumulation leading to NSF

Q & A

Q. Basic: What are the recommended methods for synthesizing high-purity Gadolinium(III) acetate hydrate?

This compound is typically synthesized by reacting gadolinium oxide (Gd₂O₃) or gadolinium chloride (GdCl₃) with acetic acid under controlled conditions. A common method involves dissolving gadolinium oxide in glacial acetic acid under reflux (120°C for 4 hours) to form a precursor solution, followed by filtration to remove particulate contaminants . The hydrate form is obtained by crystallization under ambient or controlled humidity conditions. Purity (>99.9%) is achieved using trace-metal-grade reagents and inert atmosphere handling to minimize contamination .

Q. Basic: How can the purity and hydration state of this compound be experimentally determined?

The hydration state (xH₂O) is quantified via thermogravimetric analysis (TGA), where mass loss is measured between 100–300°C to account for bound water . Purity is assessed using inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis and X-ray diffraction (XRD) to confirm crystallinity . For advanced verification, Fourier-transform infrared (FTIR) spectroscopy identifies acetate ligand coordination modes (e.g., symmetric vs. asymmetric stretching at ~1400–1600 cm⁻¹) .

Q. Advanced: How can synthesis parameters be optimized for applications in nanomaterial fabrication (e.g., nanoscintillators)?

Optimization involves tuning reaction solvents and ligands. For example, propionic acid enhances solubility and ligand exchange kinetics compared to acetic acid, enabling uniform nanoparticle growth . Post-synthesis, hydrothermal treatment at 180–200°C for 12–24 hours improves crystallinity and reduces defects in gadolinium-based oxides . Additionally, doping with europium or cerium ions (using co-precipitation) enhances photoluminescence efficiency in nanoscintillators .

Q. Advanced: What challenges arise when using this compound as a precursor for oxide ceramics, and how are they mitigated?

Key challenges include:

  • Thermal decomposition variability : The hydrate form decomposes at ~300°C to Gd₂O₃, but residual carbon from acetate ligands can contaminate ceramics. Calcination in oxygen-rich atmospheres at 600°C for 6 hours ensures complete carbon removal .
  • Particle agglomeration : Sol-gel methods with chelating agents (e.g., citric acid) produce finer, more homogeneous powders .
  • Hygroscopicity : Storage in desiccators with silica gel prevents water reabsorption, which alters stoichiometry .

Q. Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is required to prevent inhalation of fine powders .
  • Ventilation : Use fume hoods for weighing and dissolution to minimize airborne exposure .
  • Storage : Keep in sealed, moisture-resistant containers under inert gas (argon) to prevent hydrolysis .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste .

Q. Advanced: How does the choice of precursor (e.g., acetate vs. nitrate) impact the properties of gadolinium-based materials?

  • Reactivity : Acetate precursors decompose at lower temperatures (~300°C) than nitrates (>400°C), enabling energy-efficient processing .
  • Morphology : Acetates yield smaller crystallite sizes due to slower decomposition kinetics, beneficial for catalytic surfaces .
  • Purity : Nitrates may introduce nitrate impurities in oxides, whereas acetates leave minimal carbon residues after calcination .

Q. Advanced: What mechanistic insights exist for gadolinium(III) acetate in coordination chemistry?

Gadolinium(III) acetate forms polynuclear complexes in solution, with acetate acting as a bridging ligand. Studies using extended X-ray absorption fine structure (EXAFS) reveal a coordination number of 8–9, involving both bidentate and monodentate acetate binding . In aqueous systems, pH-dependent speciation (e.g., [Gd(OAc)₃(H₂O)₃]⁰ at pH 4–6) influences reactivity in catalytic or biomedical applications .

Q. Basic: What solvents are compatible with this compound for solution-based processing?

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and weakly acidic solvents (e.g., propionic acid) . Limited solubility in water (0.1–1 g/L at 25°C) necessitates sonication or mild heating (40–60°C) for aqueous dispersions . Avoid alcohols, which can induce ligand exchange and precipitate hydroxides .

Q. Advanced: How is this compound utilized in the study of magnetic relaxation phenomena?

Gadolinium’s high magnetic moment (7.94 µB) makes it a model system for studying spin-lattice relaxation. In pulsed EPR experiments, doping Gd(III) acetate into diamagnetic hosts (e.g., yttrium acetate) isolates spin-spin interactions, enabling precise measurement of relaxation times (T₁, T₂) under variable temperatures (4–300 K) .

Q. Basic: What spectroscopic techniques are used to analyze acetate coordination in Gadolinium(III) complexes?

  • FTIR : Peaks at 1560 cm⁻¹ (asymmetric COO⁻ stretch) and 1420 cm⁻¹ (symmetric COO⁻ stretch) confirm bidentate coordination .
  • NMR : ¹H NMR in D₂O shows acetate methyl protons at ~1.8–2.1 ppm, with splitting patterns indicating ligand exchange rates .
  • XANES : X-ray absorption near-edge structure probes Gd(III) oxidation state and local symmetry .

Properties

IUPAC Name

acetic acid;gadolinium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPUMMSAJAYYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14GdO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100587-93-7
Record name Gadolinium(III) acetate hydrate
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